molecular formula C21H22N2O5S B135092 Zinquin CAS No. 151606-29-0

Zinquin

Cat. No. B135092
M. Wt: 386.4 g/mol
InChI Key: CGNKOBNGEFZRQU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Zinquin is a fluorescent probe that is highly specific for zinc ions (Zn^2+). It is used to visualize and measure labile zinc in various biological systems, including cells and tissues. Zinquin has been instrumental in revealing the role of zinc in cellular processes, such as insulin synthesis and secretion in pancreatic islet cells, and in the regulation of apoptosis in lymphocytes and other cell types. The compound typically exhibits fluorescence when it binds to zinc, allowing for the detection and quantification of this metal within biological specimens .

Synthesis Analysis

The synthesis of Zinquin-related compounds often involves reactions with zinc and hydroxyquinoline derivatives. For instance, zinc(II)-bis(8-hydroxyquinoline) (Znq(2)) complex nanorods have been synthesized via a sonochemical route, which involves the use of ultrasound waves to promote the reaction between zinc acetate and 8-hydroxyquinoline in a microemulsion. This method results in the formation of luminescent nanorods that are sensitive to proteins . Additionally, reactions of tBu2Zn with 8-hydroxyquinoline and the influence of water have been explored to develop new photoluminescent zinc complexes with quinolinate ligands, leading to a variety of structurally diverse zinc-quinolinate complexes .

Molecular Structure Analysis

The molecular structure of Zinquin and its related complexes can vary. For example, the structure of Znq(2) nanorods is rod-like, with diameters ranging from 200-450 nm and lengths of about 1-3 micrometers . Other structures include trinuclear alkylzinc aggregates, pentanuclear oxo clusters, and tetranuclear hydroxo clusters, which are formed under different synthetic conditions and stoichiometries . These structures have been characterized using techniques such as X-ray diffraction, NMR, IR, and UV/Vis spectroscopy.

Chemical Reactions Analysis

Zinquin and its derivatives undergo various chemical reactions with zinc and proteins. Zinquin has been shown to form adducts with zinc-proteins, and it can also substitute ligands in zinc-proteins to form Zn(Zinquin)_2 complexes. These reactions occur at micromolar concentrations of zinc bound to proteins, indicating that Zinquin interacts with the zinc-proteome rather than just free zinc ions . Additionally, Zinquin can act as a zinc-ionophore, facilitating the transport of zinc ions across lipid membranes .

Physical and Chemical Properties Analysis

Zinquin exhibits specific physical and chemical properties that make it suitable for biological applications. It is membrane-permeant, allowing it to diffuse into cells and bind to labile zinc. The fluorescence of Zinquin is typically extranuclear and can be modulated by the presence of zinc ionophores or chelators. The fluorescence intensity of Zinquin correlates with the concentration of labile zinc in cells, and it can be used to measure changes in zinc homeostasis . The interaction of Zinquin with lipid environments and its ability to form complexes with zinc ions are influenced by the presence of lipid membranes, which can affect the formation of metal-ligand complexes .

Scientific Research Applications

1. In Situ Imaging of Zinc with Synthetic Fluorescent Probes

  • Summary of Application : Zinquin is used as a synthetic fluorescent probe for visualizing labile zinc pools in biology . It is transported into cells through passive diffusion and is particularly well suited for visualizing dynamic changes of zinc in living systems .
  • Methods of Application : Zinquin is introduced into cells through passive diffusion. It competes with endogenous ligands and proteins to detect changes in labile Zn (II) pools .

2. Reducing Smooth Muscle Cell Injury around Vascular Stents

  • Summary of Application : Zinquin is used to study the role of endogenous labile Zn in smooth muscle cell injury around vascular stents .
  • Methods of Application : Zinquin-Zn fluorescence experiments and zinc ion channels research are conducted to study the change in the content of endogenous labile Zn in smooth muscle cells .
  • Results or Outcomes : The content of endogenous labile Zn in cells negatively correlated with cell viability . Reducing the content of endogenous labile Zn may favor a reduction in smooth muscle cell injury and necrosis .

3. Intracellular Zn2+ Selective Fluorescent Probe

  • Summary of Application : Zinquin is used as an intracellular Zn2+ selective fluorescent probe . It forms zinquin-Zn2+ complexes in either 1:1 or 2:1 ratios (Kd values are 370 and 850 nM respectively) .
  • Methods of Application : Zinquin is introduced into cells and forms complexes with Zn2+ ions. It labels micromolar concentrations of intracellular Zn2+ ions with an intense extranuclear fluorescence emitting in the blue range .
  • Results or Outcomes : The use of Zinquin allows for the visualization of intracellular Zn2+ ions .

4. Two-Photon Excitation Microscopy

  • Summary of Application : Zinquin is used in two-photon excitation microscopy to visualize labile zinc pools in biology .
  • Methods of Application : Zinquin is introduced into cells through passive diffusion. It competes with endogenous ligands and proteins to detect changes in labile Zn (II) pools .
  • Results or Outcomes : The use of Zinquin allows for the visualization of dynamic changes of zinc in living systems using two-photon excitation microscopy .

5. Analyzing Free Zinc(II) Ion Concentrations in Cell Biology

  • Summary of Application : Zinquin is used to analyze free zinc (II) ion concentrations in cell biology . It forms zinquin-Zn2+ complexes and labels micromolar concentrations of intracellular Zn2+ ions with an intense extranuclear fluorescence emitting in the blue range .
  • Methods of Application : Zinquin is introduced into cells and forms complexes with Zn2+ ions . It is thought to image free zinc as Zn(Zinquin) 2, also detects proteomic zinc, i.e. micromolar cellular zinc, but not necessarily the same proteomic zinc as TSQ, and in addition to forming ternary complexes of the type Zn(Zinquin)(protein), it removes zinc from some zinc metalloproteins .

6. Fluorescence Imaging

  • Summary of Application : Zinquin is used in fluorescence imaging to visualize labile zinc pools in biology .
  • Methods of Application : Zinquin is introduced into cells through passive diffusion. It competes with endogenous ligands and proteins to detect changes in labile Zn (II) pools .
  • Results or Outcomes : The use of Zinquin allows for the visualization of dynamic changes of zinc in living systems using fluorescence imaging .

Future Directions

Zinquin has been used to visualize a zinc-rich vesicular compartment in yeast . It has been suggested that reducing the content of endogenous labile Zn may favor a reduction in smooth muscle cell injury and necrosis . This biochemical mechanism is effective in improving the therapeutic effect of vascular stents .

properties

IUPAC Name

2-[2-methyl-8-[(4-methylphenyl)sulfonylamino]quinolin-6-yl]oxyacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O5S/c1-12-3-7-16(8-4-12)27(24,25)21-17-10-15(26-11-18(22)23)9-14-6-5-13(2)20-19(14)17/h3-10,21H,11H2,1-2H3,(H,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGNKOBNGEFZRQU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC2=C3C(=CC(=C2)OCC(=O)O)C=CC(=N3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30164821
Record name Zinquin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30164821
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

386.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Zinquin

CAS RN

151606-29-0
Record name Zinquin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0151606290
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Zinquin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30164821
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ZINQUIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z74RD6XLAC
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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